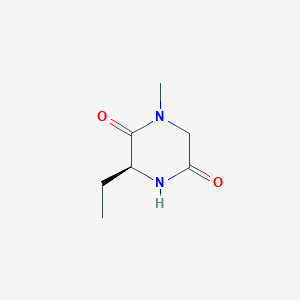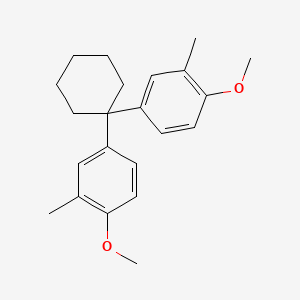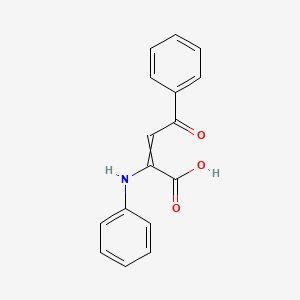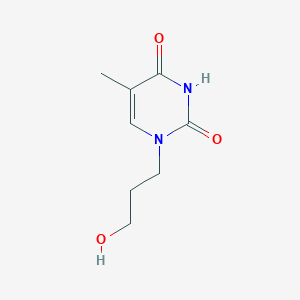
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 1-(3-oxopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(3-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-diol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is not well-documented. like other pyrimidine derivatives, it may interact with various molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyl group and the pyrimidine ring are likely involved in these interactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-Methyluracil: A precursor in the synthesis of 1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione.
1-(3-Hydroxypropyl)-uracil: Similar structure but lacks the methyl group at the 5-position.
1-(3-Hydroxypropyl)-5-fluorouracil: Contains a fluorine atom at the 5-position instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxylpropyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives
特性
CAS番号 |
65010-36-8 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-10(3-2-4-11)8(13)9-7(6)12/h5,11H,2-4H2,1H3,(H,9,12,13) |
InChIキー |
OTAQELDEUQOZIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
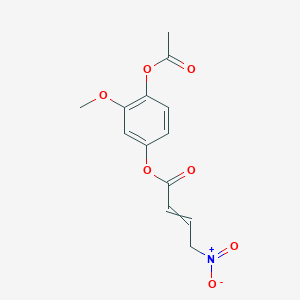
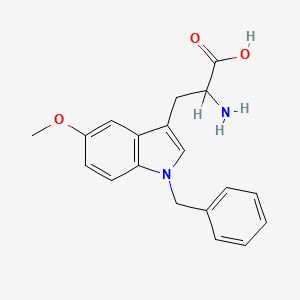
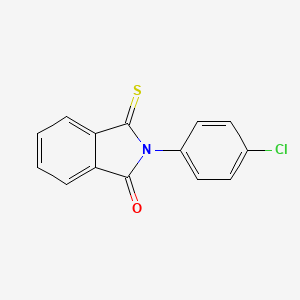
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

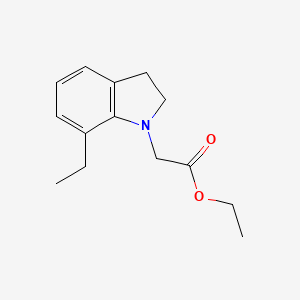
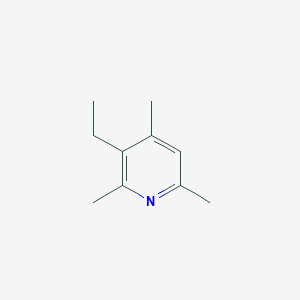
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)

